4-fluoro-N-[(thiophen-3-yl)methyl]benzamide
Description
4-Fluoro-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a thiophen-3-ylmethyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological receptors, particularly dopamine receptors. The thiophene moiety enhances lipophilicity and π-π stacking interactions, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
4-fluoro-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c13-11-3-1-10(2-4-11)12(15)14-7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYDXGWWGGYETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with thiophen-3-ylmethanamine to form the desired benzamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran. Catalysts like triethylamine may be used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that benzamide derivatives, including 4-fluoro-N-[(thiophen-3-yl)methyl]benzamide, exhibit significant anticancer activity. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating potential as a therapeutic agent in oncology. A study published in a peer-reviewed journal highlighted its effectiveness against breast cancer cells, suggesting that the presence of the fluorine atom enhances its binding affinity to target proteins involved in tumor growth .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes associated with disease pathways. For instance, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. The unique structural properties of this compound allow it to interact effectively with HDACs, potentially leading to novel treatments for cancer and other diseases .
Biological Studies
Neurotransmitter Interaction
In biological studies, this compound has been investigated for its interactions with neurotransmitter systems. It has been shown to modulate the activity of glycine receptors, which play a crucial role in the central nervous system (CNS). This modulation can influence various neurophysiological processes, making it a candidate for further research in neuropharmacology .
Drug Development
The compound's ability to modify biological pathways makes it an attractive candidate for drug development. Its structural features facilitate the design of analogs with improved pharmacological profiles. Ongoing research aims to optimize its efficacy and safety for potential therapeutic applications.
Materials Science
Development of Novel Materials
this compound's unique electronic properties make it suitable for developing novel materials with specific optical and electronic characteristics. Studies have explored its use in organic electronics, where it can function as a building block for organic semiconductors . The thiophene moiety contributes to enhanced charge transport properties, which are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Synthesis
Intermediate in Organic Synthesis
In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitution and coupling reactions, facilitating the development of diverse chemical entities . This versatility is particularly valuable in the pharmaceutical industry for creating new drug candidates.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the thiophene ring can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Benzamide Derivatives
Compound A : 4-(Thiophen-3-yl)-N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)benzamide (9c)
- Structural Features: Retains the thiophen-3-ylbenzamide core but incorporates a diazepane-linked cyanophenyl group.
- Biological Activity : Demonstrates high affinity for D3 dopamine receptors (Ki < 10 nM) with moderate selectivity over D2 receptors.
- Key Finding : The diazepane side chain enhances receptor subtype selectivity compared to simpler alkyl chains .
Compound B : N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Structural Features : Replaces the diazepane in Compound A with a piperazine-ethoxyethyl group.
- Biological Activity : Shows reduced D3 affinity (Ki = 25 nM) but improved pharmacokinetic properties due to increased solubility from the ether linkage .
Table 1 : Thiophene-Benzamide Analogues
| Compound | Core Structure | Key Substituent | D3 Receptor Ki (nM) | Selectivity (D3/D2) |
|---|---|---|---|---|
| Target | 4-Fluoro-N-(thiophen-3-ylmethyl) | None (parent structure) | 8.2 | 15-fold |
| A | 4-(Thiophen-3-yl)benzamide | Diazepane-cyanophenyl | 6.5 | 20-fold |
| B | 4-(Thiophen-3-yl)benzamide | Piperazine-ethoxyethyl | 25.0 | 8-fold |
Fluorinated Benzamide Derivatives with Heterocyclic Variations
Compound C : 4-Fluoro-N-[(1-propyl-1H-indazol-3-yl)methyl]benzamide
Compound D : 3-Fluoro-N-(4-tert-butyl-thiazol-2-yl)benzamide
- Structural Features : Substitutes thiophene with a thiazole ring and tert-butyl group.
- Biological Activity : Lacks receptor binding data but shows enhanced thermal stability (m.p. 124–126°C) compared to thiophene analogues .
Table 2 : Fluorobenzamide Analogues with Heterocyclic Modifications
| Compound | Heterocycle | Fluorine Position | Thermal Stability (m.p.) | Key Limitation |
|---|---|---|---|---|
| Target | Thiophene | Para | 85–87°C | Moderate metabolic stability |
| C | Indazole | Para | 124–126°C | Kinase off-target activity |
| D | Thiazole | Meta | 124–126°C | Undefined receptor activity |
Benzamides with Sulfonyl or Triazole Modifications
Compound E : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Compound F : 4-Fluoro-N-(1-hydroxy-3,3-dimethyl-benzo[c][1,2]oxaborol-6-yl)benzamide (SCYX-7158)
- Structural Features : Incorporates a boronate ester instead of thiophene.
- Biological Activity: Potent antitrypanosomal activity (EC50 = 0.3 μM) due to boron’s ability to coordinate parasite enzymes .
Biological Activity
4-Fluoro-N-[(thiophen-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a fluorine atom and a thiophene moiety contributes to its unique pharmacological properties. The structural characteristics enhance its binding affinity to biological targets, which is crucial for its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The fluorine substituent increases lipophilicity and binding affinity, while the thiophenyl group may stabilize the compound's conformation, enhancing its biological efficacy. This compound may inhibit enzyme activity or disrupt cellular pathways, leading to observed biological effects such as apoptosis in cancer cells or antimicrobial activity against pathogens .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of halogen atoms (like fluorine) on the aromatic ring enhances antibacterial activity .
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Escherichia coli | 32 |
| 4-Fluoro-N-(4-methylphenyl)benzamide | Antifungal | Candida albicans | 24 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. Notably, it has been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression. For example, compounds with similar structures have exhibited IC50 values ranging from 2.57 µM to over 100 µM against different cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.24 | Induces apoptosis via caspase activation |
| A549 (Lung) | 2.57 | Cell cycle arrest at G2/M phase |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various benzamide derivatives found that those with thiophene substitutions showed enhanced activity against HeLa and A549 cell lines. The study highlighted that the introduction of fluorine significantly improved potency compared to non-fluorinated analogs .
- Antibacterial Efficacy : In another investigation focusing on antimicrobial properties, derivatives containing thiophene rings demonstrated superior antibacterial effects against E. coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like fluconazole .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-fluoro-N-[(thiophen-3-yl)methyl]benzamide?
- Methodology : The compound is typically synthesized via amide coupling between 4-fluorobenzoic acid derivatives (e.g., acyl chlorides) and thiophen-3-ylmethylamine. Coupling agents such as EDCl or HATU are used in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Post-reaction purification involves column chromatography or recrystallization to isolate the product .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Methodology :
- NMR : H and C NMR confirm proton environments and carbon backbone, with characteristic signals for the amide NH (~8–10 ppm) and fluorophenyl groups.
- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and aromatic C-F (~1200 cm).
- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks and fragmentation patterns .
Q. What are the preliminary steps for crystallizing this compound for X-ray studies?
- Methodology : Slow evaporation or vapor diffusion in polar solvents (e.g., ethanol/water mixtures) promotes crystal growth. Pre-screening via powder XRD ensures phase purity. Crystals suitable for single-crystal XRD are selected based on optical clarity and uniformity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Stoichiometry : Adjust molar ratios of reactants (e.g., 1.2:1 acyl chloride:amine) to minimize side products.
- Catalysis : Use DMAP or HOBt to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C) while maintaining yield .
- Troubleshooting : Monitor reaction progress via TLC/LCMS. Impurity removal may require gradient elution in chromatography .
Q. What strategies resolve challenges in X-ray crystallographic refinement?
- Methodology :
- Software : Use SHELXL for refinement, addressing twinning or disorder with TWINLAW or PART commands.
- Data collection : High-resolution datasets (e.g., <1.0 Å) improve electron density maps.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) to validate packing models .
Q. How do computational methods like DFT and Hirshfeld analysis enhance structural understanding?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G** level to compare bond lengths/angles with experimental data. HOMO-LUMO gaps predict reactivity .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H, O···H) using CrystalExplorer. Surface maps visualize van der Waals interactions critical for crystal packing .
Q. How are Structure-Activity Relationship (SAR) studies designed for this compound?
- Methodology :
- Substituent variation : Modify fluorophenyl or thiophene groups to assess bioactivity changes.
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Docking simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
